N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-19-6-3-5-18(21(19)29-2)22(26)24-17-9-8-15-10-11-25(14-16(15)13-17)23(27)20-7-4-12-30-20/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDBVEHDQCBEFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Furan-based compounds have been known to exhibit a wide range of biological activities
Mode of Action
Furan-based compounds are known to interact with various biological targets, leading to changes in cellular processes
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C23H22N2O5
- Molecular Weight : 406.438 g/mol
- Key Functional Groups : Furan ring, tetrahydroisoquinoline moiety, dimethoxybenzamide
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug discovery in treating diseases such as cancer and neurological disorders.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It could modulate the activity of receptors that play a role in cellular signaling.
- Apoptotic Pathways : Evidence suggests that it may induce apoptosis in cancer cells through intrinsic mitochondrial pathways.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound exhibited significant cytotoxicity with an IC50 value determined through MTT assays.
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | MCF-7 | 4.06 | 7.33 |
The selectivity index indicates a higher cytotoxic effect on cancer cells compared to normal cells.
Mechanistic Insights
Further mechanistic studies revealed:
- Cell Cycle Arrest : Treatment with the compound resulted in G2/M phase arrest in MCF-7 cells.
| Protein | Expression Level (fold change) |
|---|---|
| p53 | 6.95 |
| Bax | 3.15 |
| Bcl-2 | 0.24 |
This suggests that the compound induces apoptosis by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.
Comparative Analysis with Similar Compounds
This compound can be compared with other furan-containing compounds and tetrahydroisoquinoline derivatives regarding their biological activities.
Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Cytotoxicity against MCF-7 | [Source 1] |
| Compound B | Apoptosis induction | [Source 2] |
| N-(...DMBA) | G2/M arrest | Current Study |
Case Studies and Research Findings
Several studies have focused on derivatives of this compound to evaluate their biological activities:
-
Cytotoxic Activity : A study demonstrated that furan-based derivatives exhibited significant cytotoxic effects against various cancer cell lines.
- Study Reference : The data indicated that compounds similar to N-(...DMBA) had IC50 values comparable to known chemotherapeutics.
- Antioxidant Activity : DPPH assays have shown that certain derivatives possess antioxidant properties superior to established antioxidants like ascorbic acid.
Q & A
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
